molecular formula C10H15N B12447655 N,3-diethylaniline

N,3-diethylaniline

Cat. No.: B12447655
M. Wt: 149.23 g/mol
InChI Key: HIPBGESCMZUXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-diethylaniline can be synthesized through the alkylation of aniline with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an autoclave under pressure for several hours . Another method involves the reaction of m-aminophenol with chloroethane in the presence of an acid-binding agent, followed by distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of ammonia in the reaction with this compound hydrochloride under anhydrous conditions. This method is efficient, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,3-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethylaniline
  • N,N-dimethylaniline
  • N-ethylaniline

Uniqueness

N,3-diethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties compared to other similar compounds. For example, N,N-diethylaniline and N,N-dimethylaniline are used as acid-absorbing bases, but this compound’s unique structure allows for different reactivity and applications .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

N,3-diethylaniline

InChI

InChI=1S/C10H15N/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8,11H,3-4H2,1-2H3

InChI Key

HIPBGESCMZUXNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC

Origin of Product

United States

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